molecular formula C15H12ClN3O5 B11544058 2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide

Cat. No. B11544058
M. Wt: 349.72 g/mol
InChI Key: RACLROPVTCCAHJ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, a hydroxy-nitrophenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.

    Conversion to hydrazide: The 3-chlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide with 5-hydroxy-2-nitrobenzaldehyde under acidic or basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated systems for large-scale synthesis.

Chemical Reactions Analysis

2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(3-chlorophenoxy)acetohydrazide: Lacks the hydroxy-nitrophenyl group, which may result in different chemical and biological properties.

    5-hydroxy-2-nitrobenzaldehyde: Lacks the chlorophenoxy and acetohydrazide groups, limiting its applications compared to the target compound.

properties

Molecular Formula

C15H12ClN3O5

Molecular Weight

349.72 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12ClN3O5/c16-11-2-1-3-13(7-11)24-9-15(21)18-17-8-10-6-12(20)4-5-14(10)19(22)23/h1-8,20H,9H2,(H,18,21)/b17-8+

InChI Key

RACLROPVTCCAHJ-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.